![molecular formula C15H10ClF2NO3 B6543893 [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate CAS No. 387381-38-6](/img/structure/B6543893.png)
[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate, also known as DFCM-2CB, is an organic compound belonging to the class of carbamoylmethyl benzoates. It is a white crystalline solid with a molecular formula of C12H8ClF2NO2 and a molecular weight of 273.67 g/mol. DFCM-2CB is a widely studied compound due to its potential applications in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Scientific Research Applications
[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and analytical chemistry. It has been used as a starting material in the synthesis of a number of compounds, such as 2-chloro-3-fluoro-5-methylbenzoic acid, 4-chloro-2-fluoro-5-methylbenzoic acid, and 2-chloro-3-fluoro-5-methylbenzamide. It has also been used as a reagent in the synthesis of a number of compounds, such as 2-chloro-3-fluoro-5-methylbenzamide, 4-chloro-2-fluoro-5-methylbenzamide, and 2-chloro-3-fluoro-5-methylbenzamide. Additionally, [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate has been used in the synthesis of a number of pharmaceuticals, such as the anti-cancer drug dasatinib.
Mechanism of Action
The mechanism of action of [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate is not fully understood. However, it is believed that the compound acts as a proton donor in the presence of an acid catalyst, leading to the formation of an intermediate product. This intermediate product then undergoes a nucleophilic substitution reaction with anhydrous potassium carbonate in the presence of acetic anhydride, resulting in the formation of the final product, [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate have not been extensively studied. However, it has been reported to have a number of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities. Additionally, it has been shown to be an effective inhibitor of a number of enzymes, such as acetylcholinesterase, lipoxygenase, and thrombin.
Advantages and Limitations for Lab Experiments
The advantages of using [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate in lab experiments include its low cost, ease of synthesis, and availability from a variety of sources. Additionally, it has a wide range of applications in medicinal chemistry, organic synthesis, and analytical chemistry. The main limitation of using [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate in lab experiments is its relatively low solubility in polar solvents, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for research on [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate include further investigations into its biochemical and physiological effects, its mechanism of action, and its applications in medicinal chemistry, organic synthesis, and analytical chemistry. Additionally, further research could be conducted on the synthesis of derivatives of [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate, such as 2-chloro-3-fluoro-5-methylbenzoic acid, 4-chloro-2-fluoro-5-methylbenzoic acid, and 2-chloro-3-fluoro-5-methylbenzamide. Finally, further research could be conducted into the development of new synthetic methods for the production of [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate and its derivatives.
Synthesis Methods
The synthesis of [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate begins with the reaction of 2-chlorobenzoic acid and 2,6-difluorobenzaldehyde in the presence of piperidine. This reaction is followed by a reaction of the resulting product with 2,6-difluorobenzyl alcohol in the presence of an acid catalyst. The final step in the synthesis is the reaction of the intermediate product with anhydrous potassium carbonate in the presence of acetic anhydride. The product is then purified by recrystallization to obtain the final product, [(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate.
properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO3/c16-10-5-2-1-4-9(10)15(21)22-8-13(20)19-14-11(17)6-3-7-12(14)18/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROIXZXYJDFPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Difluorophenyl)carbamoyl]methyl 2-chlorobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.